molecular formula C17H12ClN3O3S B3733534 4-chloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-nitrobenzamide

4-chloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-nitrobenzamide

Cat. No. B3733534
M. Wt: 373.8 g/mol
InChI Key: ODPCZQMBPJZDIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-nitrobenzamide, also known as CTNB, is a synthetic compound that has been widely used in scientific research. CTNB belongs to the class of thiazole-based compounds and has been found to exhibit various biological activities.

Mechanism of Action

The mechanism of action of 4-chloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-nitrobenzamide is not fully understood. However, it has been suggested that 4-chloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-nitrobenzamide exerts its biological activity by inhibiting the activity of specific enzymes. For example, 4-chloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-nitrobenzamide has been found to inhibit the activity of the serine/threonine protein kinase Akt, which is involved in cell proliferation and survival. 4-chloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-nitrobenzamide has also been shown to inhibit the activity of the cysteine protease cathepsin B, which is involved in tumor invasion and metastasis.
Biochemical and Physiological Effects:
4-chloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-nitrobenzamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce apoptosis, and inhibit tumor growth in vitro and in vivo. 4-chloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-nitrobenzamide has also been found to reduce the production of pro-inflammatory cytokines and chemokines, suggesting that it has anti-inflammatory activity. In addition, 4-chloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-nitrobenzamide has been shown to inhibit the replication of several viruses, including HIV-1 and hepatitis C virus.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-chloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-nitrobenzamide is its versatility. It can be easily synthesized and modified to produce analogs with improved biological activity. 4-chloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-nitrobenzamide is also relatively stable and can be stored for long periods without degradation. However, one of the limitations of 4-chloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-nitrobenzamide is its low solubility in water, which can make it difficult to use in some experimental systems. In addition, 4-chloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-nitrobenzamide has been found to exhibit cytotoxicity at high concentrations, which can limit its use in certain assays.

Future Directions

There are several future directions for the study of 4-chloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-nitrobenzamide. One area of interest is the development of 4-chloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-nitrobenzamide analogs with improved biological activity and reduced toxicity. Another area of interest is the identification of the molecular targets of 4-chloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-nitrobenzamide and the elucidation of its mechanism of action. In addition, 4-chloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-nitrobenzamide could be used in combination with other drugs to enhance their efficacy and reduce side effects. Finally, the use of 4-chloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-nitrobenzamide in the treatment of various diseases, such as cancer and viral infections, could be explored further.

Scientific Research Applications

4-chloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-nitrobenzamide has been extensively used in scientific research as a tool compound to study various biological processes. It has been found to exhibit antitumor, anti-inflammatory, and antiviral activities. 4-chloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-nitrobenzamide has also been used to study the effect of thiazole-based compounds on the activity of various enzymes, including protein kinases and proteases.

properties

IUPAC Name

4-chloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O3S/c1-10-15(11-5-3-2-4-6-11)19-17(25-10)20-16(22)12-7-8-13(18)14(9-12)21(23)24/h2-9H,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODPCZQMBPJZDIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-nitrobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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